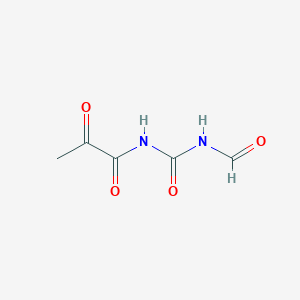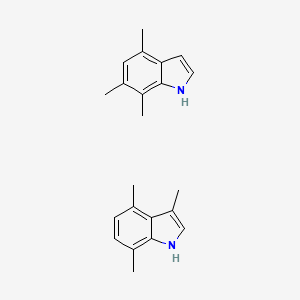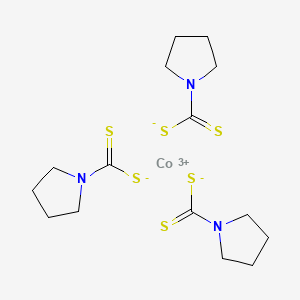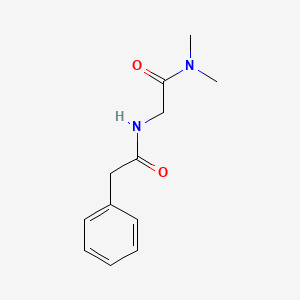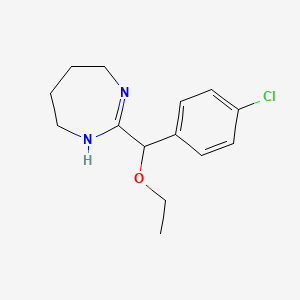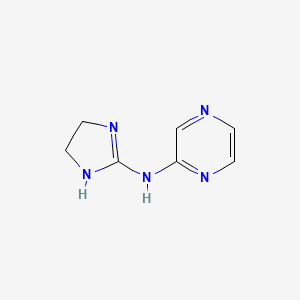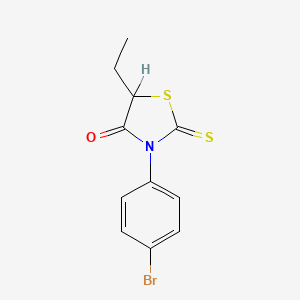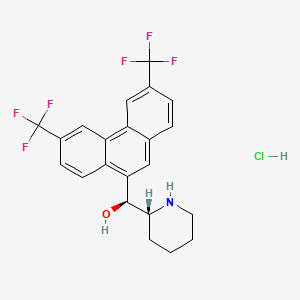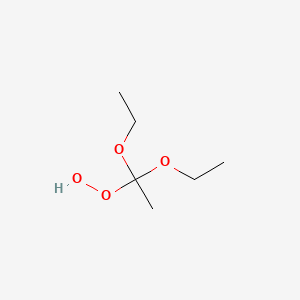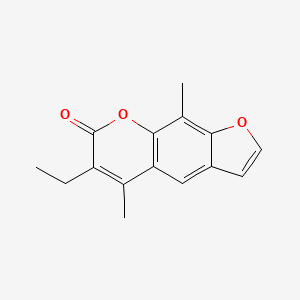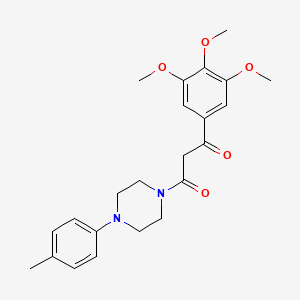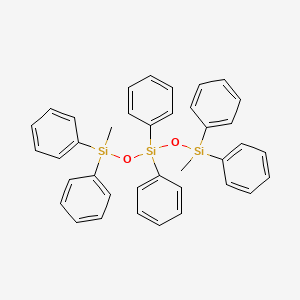
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two phenyl groups and one methyl group. This compound is part of the broader class of trisiloxanes, which are known for their applications in various fields due to their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of hexaphenyldisiloxane with methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Hexaphenyldisiloxane and methyltrichlorosilane.
Catalyst: A suitable catalyst, often a platinum-based compound.
Reaction Conditions: Inert atmosphere, controlled temperature, and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted trisiloxanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but with methyl groups instead of phenyl groups.
1,1,3,3,5,5-Hexaphenylcyclotrisiloxane: Contains a cyclic structure with similar phenyl groups.
1,1,3,3,5,5-Hexamethylcyclotrisiloxane: A cyclic compound with methyl groups.
Uniqueness
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its combination of phenyl and methyl groups, which confer specific chemical and physical properties. This combination allows for enhanced stability, making it suitable for various high-performance applications in both research and industry.
Properties
CAS No. |
32243-66-6 |
|---|---|
Molecular Formula |
C38H36O2Si3 |
Molecular Weight |
608.9 g/mol |
IUPAC Name |
bis[[methyl(diphenyl)silyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C38H36O2Si3/c1-41(33-21-9-3-10-22-33,34-23-11-4-12-24-34)39-43(37-29-17-7-18-30-37,38-31-19-8-20-32-38)40-42(2,35-25-13-5-14-26-35)36-27-15-6-16-28-36/h3-32H,1-2H3 |
InChI Key |
LYJRJQPPJDXSBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


